Product packaging for Methyl 4-acetylthiophene-2-carboxylate(Cat. No.:CAS No. 88105-21-9)

Methyl 4-acetylthiophene-2-carboxylate

Cat. No.: B8495796
CAS No.: 88105-21-9
M. Wt: 184.21 g/mol
InChI Key: KEHLONHMZPPFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-acetylthiophene-2-carboxylate is a high-purity chemical compound offered for research and development purposes. This molecule features both an ester and a ketone functional group on a thiophene ring, making it a versatile and valuable building block (synthon) in organic synthesis . Thiophene derivatives are of significant interest in material science due to their remarkable electrochemical and optical properties, and they are widely utilized in the development of conductive polymers, organic electronics, and novel functional materials . Furthermore, thiophene-based structures are extensively investigated in pharmaceutical and agrochemical research for their biological activities . The specific acetyl and carboxylate substituents on the thiophene core allow researchers to further elaborate this compound into more complex polycyclic or multifunctional structures for various advanced applications . Product Specifications: • Purity: 95% • Recommended Shipping: Room Temperature • Recommended Storage: 4-8°C Hazard Information: • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Intended Use: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption. All information provided is for informational purposes only. Researchers should handle this material with appropriate precautions and conduct their own safety assessments before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3S B8495796 Methyl 4-acetylthiophene-2-carboxylate CAS No. 88105-21-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88105-21-9

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

methyl 4-acetylthiophene-2-carboxylate

InChI

InChI=1S/C8H8O3S/c1-5(9)6-3-7(12-4-6)8(10)11-2/h3-4H,1-2H3

InChI Key

KEHLONHMZPPFLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=C1)C(=O)OC

Origin of Product

United States

Spectroscopic and Structural Elucidation of Methyl 4 Acetylthiophene 2 Carboxylate and Analogs

Advanced Spectroscopic Characterization Techniques

The precise structure of Methyl 4-acetylthiophene-2-carboxylate can be determined through a combination of modern spectroscopic methods. These techniques provide complementary information regarding the compound's carbon framework, proton environments, and the nature of its chemical bonds.

NMR spectroscopy is a powerful tool for mapping the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are crucial for identifying the specific arrangement of substituents on the thiophene (B33073) ring.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. In the case of this compound, the spectrum is expected to show three distinct singlet signals and two signals in the aromatic region for the thiophene ring protons.

The chemical shifts of the thiophene protons are influenced by the electronic effects of the acetyl and methyl carboxylate substituents. Both are electron-withdrawing groups, which deshield the ring protons, causing them to resonate at a lower field (higher ppm).

Thiophene Ring Protons: The protons on the thiophene ring, H-3 and H-5, are expected to appear as doublets due to coupling with each other, although in some substituted thiophenes they may appear as singlets if the coupling is minimal. The H-5 proton is anticipated to be the most deshielded due to the influence of the adjacent sulfur atom and the acetyl group at the 4-position. The H-3 proton will also be downfield, influenced by the ester group.

Methyl Protons: The spectrum will also feature two sharp singlet peaks corresponding to the methyl protons of the ester group (-OCH₃) and the acetyl group (-COCH₃). The ester methyl protons typically appear around 3.9 ppm, while the acetyl methyl protons are found further upfield, generally around 2.6 ppm.

For comparison, the experimental data for key analogs are presented below. In 2-acetylthiophene (B1664040), the thiophene protons appear between 7.13 and 7.70 ppm, and the acetyl methyl protons are at 2.57 ppm. rsc.org For methyl thiophene-2-carboxylate (B1233283), the ring protons resonate at 7.08, 7.53, and 7.79 ppm, with the ester methyl protons at 3.87 ppm.

¹H NMR Data Comparison (Predicted and Experimental)

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
This compound H-3~8.0 - 8.2-
H-5~8.3 - 8.5-
-OCH₃~3.9-
-COCH₃~2.6-
2-Acetylthiophene ¹H-3, H-4, H-5-7.13 - 7.70
-COCH₃-2.57
Methyl thiophene-2-carboxylate Ring Protons-7.08, 7.53, 7.79
-OCH₃-3.87

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment. For this compound, eight distinct signals are expected.

Carbonyl Carbons: Two signals are anticipated in the low-field region (160-200 ppm), corresponding to the two carbonyl carbons. The ketone carbonyl (C=O) of the acetyl group is expected to resonate at a lower field (around 190-195 ppm) compared to the ester carbonyl (around 160-165 ppm). rsc.org

Thiophene Ring Carbons: Four signals are expected for the carbons of the thiophene ring. The carbons directly attached to the substituents (C-2 and C-4) will be significantly shifted downfield. The C-2 carbon, bonded to the ester, and the C-4 carbon, bonded to the acetyl group, will have distinct chemical shifts. The protonated carbons, C-3 and C-5, will appear at a higher field relative to the substituted carbons.

Methyl Carbons: Two signals in the upfield region will correspond to the methyl carbons of the ester (-OCH₃) and acetyl (-COCH₃) groups. The ester methyl carbon is typically found around 52 ppm, while the acetyl methyl carbon appears further upfield, around 27 ppm. rsc.org

Analysis of analogs shows that for 2-acetylthiophene, the carbonyl carbon appears at 190.7 ppm, and the ring carbons resonate at 144.5, 133.8, 132.5, and 128.1 ppm. rsc.org For methyl thiophene-2-carboxylate, the ester carbonyl is at 162.7 ppm, and the ring carbons are observed at 133.6, 133.5, 132.3, and 127.7 ppm.

¹³C NMR Data Comparison (Predicted and Experimental)

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
This compound C=O (Ketone)~191-
C=O (Ester)~162-
C-2, C-4~145, ~135-
C-3, C-5~134, ~130-
-OCH₃~52-
-COCH₃~27-
2-Acetylthiophene ¹C=O (Ketone)-190.7
Ring Carbons-144.5, 133.8, 132.5, 128.1
-COCH₃-26.8
Methyl thiophene-2-carboxylate C=O (Ester)-162.7
Ring Carbons-133.6, 133.5, 132.3, 127.7
-OCH₃-52.1

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly sensitive to the presence of functional groups.

The FTIR spectrum of this compound is expected to be dominated by strong absorptions from its two carbonyl groups.

C=O Stretching: Two distinct and strong absorption bands are predicted in the carbonyl region (1650-1750 cm⁻¹). The ketone C=O stretch of the acetyl group is expected around 1660-1680 cm⁻¹. The ester C=O stretch will likely appear at a higher frequency, typically in the range of 1715-1730 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are expected to appear as weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C-O Stretching: Strong C-O stretching bands associated with the ester group are anticipated in the 1100-1300 cm⁻¹ region.

Thiophene Ring Vibrations: C=C stretching vibrations within the thiophene ring typically occur in the 1300-1550 cm⁻¹ range. iosrjournals.org The C-S stretching mode is often weaker and found at lower wavenumbers. iosrjournals.org

The IR spectrum for methyl thiophene-2-carboxylate shows a strong ester C=O band. chemicalbook.com Similarly, 2-acetylthiophene exhibits a characteristic ketone C=O absorption. chemicalbook.com

Key Predicted FTIR Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
> 3000Aromatic C-H Stretch (Thiophene)Weak to Medium
< 3000Aliphatic C-H Stretch (Methyl)Medium
~1720C=O Stretch (Ester)Strong
~1670C=O Stretch (Ketone)Strong
~1300-1550C=C Ring Stretch (Thiophene)Medium
~1100-1300C-O Stretch (Ester)Strong

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to changes in polarizability during a vibration. Non-polar bonds often produce strong Raman signals.

Thiophene Ring Modes: The symmetric stretching vibrations of the thiophene ring C=C bonds are expected to be strong in the Raman spectrum, appearing in the 1300-1550 cm⁻¹ region. iosrjournals.org These modes are highly characteristic of aromatic and heteroaromatic systems.

C=O Stretching: The carbonyl stretching vibrations will also be present in the Raman spectrum, though their intensities relative to the ring modes can vary.

C-S Stretching: The C-S stretching vibration of the thiophene ring, often weak in the IR spectrum, may show a more prominent band in the Raman spectrum, typically between 600 and 900 cm⁻¹. iosrjournals.org

Studies on thiophene derivatives confirm that the most intense Raman bands are often associated with the collective vibrations of the conjugated ring system. mdpi.com

Key Predicted Raman Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
~1300-1550Symmetric C=C Ring StretchStrong
~1720C=O Stretch (Ester)Medium
~1670C=O Stretch (Ketone)Medium
~600-900C-S Ring StretchMedium to Strong

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₈H₈O₃S), HRMS is crucial for confirming its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment Ion Structure Proposed Elemental Formula Calculated Exact Mass (m/z) Fragmentation Pathway
[M]⁺ C₈H₈O₃S 184.020 Molecular Ion
[M - CH₃]⁺ C₇H₅O₃S 169.000 Loss of methyl radical from acetyl group (α-cleavage)
[M - OCH₃]⁺ C₇H₅O₂S 153.000 Loss of methoxy (B1213986) radical from ester (α-cleavage)
[M - COOCH₃]⁺ C₆H₅OS 125.010 Loss of carbomethoxy group

This table is predictive and based on common fragmentation patterns of related functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities or side products, and the mass spectrometer provides a mass spectrum for the eluted compound, confirming its identity.

The mass spectrum obtained from GC-MS analysis would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.23 g/mol ). The fragmentation pattern would be consistent with that predicted by HRMS, providing a "fingerprint" for the molecule. For example, in the GC-MS analysis of the analog Methyl 4-methylthiophene-2-carboxylate, prominent peaks are observed at m/z 156 (molecular ion) and 125, corresponding to the loss of the methoxy group. nih.gov Similarly, Methyl 3-amino-4-methylthiophene-2-carboxylate shows a molecular ion at m/z 171 and a major fragment at m/z 139. nih.govnist.gov Based on these analogs, the fragmentation of this compound would likely involve the primary loss of the methoxy radical (-OCH₃) or the acetyl radical (-COCH₃).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure, particularly the extent of conjugation.

For this compound, the spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the thiophene ring and the two carbonyl groups, and weaker n → π* transitions associated with the lone pair electrons on the oxygen and sulfur atoms. The thiophene ring itself absorbs around 235 nm. nii.ac.jp The presence of the electron-withdrawing acetyl and carboxylate substituents in conjugation with the ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to unsubstituted thiophene. nii.ac.jprsc.org Computational studies on thiophene derivatives have shown that increasing π-electron delocalization leads to a redshift in the UV-Vis spectrum. nih.gov The n → π* transitions from the carbonyl groups would likely appear as weaker, longer-wavelength shoulders on the main absorption band.

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected λmax Range (nm) Chromophore
π → π* 250 - 320 Conjugated thiophene ring, acetyl group, ester group

This table is predictive and based on spectroscopic rules and data from analogous compounds.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information about bond lengths, bond angles, and intermolecular interactions.

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

While the specific crystal structure of this compound is not publicly available, analysis of closely related thiophene derivatives provides insight into the expected structural parameters. For example, the crystal structure of Methyl 3-aminothiophene-2-carboxylate reveals a monoclinic crystal system with a P2₁/c space group. mdpi.com Similarly, other substituted thiophenes often crystallize in common space groups like P-1 (triclinic) or C2 (monoclinic). nih.goveurjchem.com The analysis would confirm the planarity of the thiophene ring and determine the conformations of the acetyl and methyl carboxylate substituents relative to the ring.

Table 3: Typical Crystallographic Data for Substituted Thiophene Analogs

Compound Crystal System Space Group Key Bond Lengths (Å) Reference
Methyl 3-aminothiophene-2-carboxylate Monoclinic P2₁/c C–S: 1.711–1.740, C=O: ~1.21 mdpi.com
(E)-1-(5-chlorothiophen-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one Monoclinic P2₁/c C–S: ~1.70, C=O: ~1.22, C–Cl: ~1.72 usm.my

This table presents data from analogous structures to illustrate expected findings.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org For this compound, the carbonyl oxygen atoms of both the acetyl and ester groups are expected to act as hydrogen bond acceptors. In the absence of strong hydrogen bond donors like N-H or O-H, weak C-H···O hydrogen bonds are likely to be significant in stabilizing the crystal structure.

Elemental Analysis for Compound Authenticity

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical entities. It provides a fundamental assessment of a compound's purity and corroborates its proposed molecular formula by determining the mass percentages of its constituent elements. This method is predicated on the principle of comparing the experimentally determined elemental composition with the theoretically calculated values derived from the compound's molecular formula. A close correlation between the "found" and "calculated" values serves as strong evidence for the compound's identity and purity.

The data presented in the table below illustrates the calculated elemental composition for This compound and provides a comparative example of theoretical versus experimental data for a related thiophene analog. researchgate.net The marginal deviation observed between the calculated and found values for the analog falls within acceptable experimental error, thereby validating its molecular formula.

General methodologies for computational studies on similar thiophene compounds often involve the use of Density Functional Theory (DFT) for a variety of predictions. For instance, studies on related thiophene derivatives frequently employ DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to perform geometry optimization, predict vibrational frequencies (FT-IR and Raman), calculate NMR chemical shifts (¹H and ¹³C), and simulate electronic transitions (UV-Vis spectra) using Time-Dependent DFT (TD-DFT). These computational approaches allow researchers to gain insights into molecular structure, stability, and spectroscopic properties. However, the specific calculated values and detailed analyses for this compound are not present in the surveyed literature.

Computational and Theoretical Chemistry Studies of Methyl 4 Acetylthiophene 2 Carboxylate

Quantum Chemical Calculations

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, acting as an electron acceptor, is related to the electron affinity irjweb.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity irjweb.com. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates higher chemical reactivity and lower kinetic stability mdpi.com.

While specific calculated values for Methyl 4-acetylthiophene-2-carboxylate were not found, a computational study on a similar compound, Methyl-3-aminothiophene-2-carboxylate, revealed a HOMO-LUMO gap of approximately 4.537 eV. This value suggests a low kinetic stability and high chemical reactivity for that particular molecule mdpi.com. An analysis of this compound would similarly map the distribution of these frontier orbitals, likely showing delocalization over the thiophene (B33073) ring and functional groups, and provide a calculated energy gap to predict its stability.

Table 1: Illustrative Frontier Molecular Orbital Data for a Thiophene Derivative

ParameterEnergy (eV)Implication
EHOMO-6.29Electron-donating ability
ELUMO-1.80Electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.49 Predicts chemical reactivity and kinetic stability

Note: The data presented in this table is illustrative, based on values for similar heterocyclic compounds, and is intended to demonstrate the type of information gained from HOMO-LUMO analysis. Specific experimental or calculated values for this compound are not available in the cited sources.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks mdpi.commdpi.com. The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-deficient), which are favorable for nucleophilic attack mdpi.commdpi.com. Green areas denote neutral potential.

For this compound, an MEP analysis would be expected to show significant negative potential (red) around the oxygen atoms of the acetyl and carboxylate groups, as these are the most electronegative atoms and are rich in electron density. These sites would be the primary targets for electrophiles. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms, particularly those on the thiophene ring and the methyl groups, identifying them as potential sites for nucleophilic interaction chemrxiv.org. The MEP surface thus provides a clear, intuitive map of the molecule's reactive sites mdpi.com.

Fukui Functions for Reactivity Prediction

Fukui functions are local reactivity descriptors derived from conceptual Density Functional Theory (DFT) that help identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks chemrxiv.orgresearchgate.net. The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes chemrxiv.org.

By condensing the Fukui function to individual atomic sites, one can predict regioselectivity:

f+(r) : Corresponds to the addition of an electron and indicates the most favorable site for a nucleophilic attack .

f-(r) : Corresponds to the removal of an electron and indicates the most favorable site for an electrophilic attack .

f0(r) : Represents the site for a radical attack .

A larger value of the condensed Fukui function at a particular atom suggests a higher reactivity at that site researchgate.net. For this compound, calculating these indices would pinpoint which of the carbon or other atoms on the thiophene ring and substituent groups are most susceptible to different types of chemical attack, providing a more nuanced prediction of reactivity than MEP alone semanticscholar.org.

Global Reactivity Descriptors (Hardness, Softness)

Global reactivity descriptors are parameters calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) that describe the reactivity of the molecule as a whole mdpi.comresearchgate.net. Key descriptors include chemical hardness (η) and its inverse, global softness (S).

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, indicating high stability and low reactivity irjweb.comscielo.org.mx.

Global Softness (S) is the reciprocal of hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive mdpi.com.

Other related descriptors include electronic chemical potential (μ), which measures the "escaping tendency" of electrons, and the electrophilicity index (ω), which quantifies the ability of a species to accept electrons researchgate.net. These global parameters provide a quantitative assessment of the molecule's stability and reactivity profile researchgate.net.

Table 2: Formulas for Global Reactivity Descriptors

DescriptorFormulaDescription
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron configuration
Global Softness (S)1 / ηMeasure of polarizability and reactivity
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Electrophilicity Index (ω)μ² / (2η)Capacity to accept electrons

Non-Covalent Interaction Analysis

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical model that analyzes the topology of the electron density (ρ) to define chemical bonding and molecular structure wikipedia.orgias.ac.in. QTAIM can identify and characterize both covalent and non-covalent interactions by locating critical points in the electron density field nih.gov.

A key feature of this analysis is the identification of a bond critical point (BCP) between two interacting atoms, which is connected by a bond path ias.ac.in. The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. For non-covalent interactions like hydrogen bonds or van der Waals forces, the electron density at the BCP is typically low, and the Laplacian is positive nih.gov. QTAIM analysis of this compound could reveal and quantify weak intramolecular and intermolecular interactions that are crucial for understanding its crystal packing and interactions with other molecules mdpi.com.

Atom in Molecule (AIM) Charge Analysis

As part of the broader QTAIM framework, the Atom in Molecule (AIM) theory provides a rigorous method for partitioning a molecule into distinct atomic regions, called atomic basins wikipedia.orguni-rostock.de. Each basin contains exactly one nucleus, which acts as an attractor for the electron density ias.ac.in. By integrating the electron density within each atomic basin, a net atomic charge can be calculated for every atom in the molecule researchgate.net.

These AIM charges are less dependent on the basis set used in the calculation compared to other methods like Mulliken population analysis. They provide a physically meaningful representation of the electron distribution within the molecule nih.gov. For this compound, an AIM charge analysis would quantify the partial positive and negative charges on each atom, offering insight into the molecule's polarity and providing a basis for understanding its electrostatic interactions and reactivity.

Based on the comprehensive search for scientific literature, there is currently no specific published data available for "this compound" concerning the requested computational and theoretical chemistry studies. Detailed analyses such as Energy Framework Analysis, Natural Bond Orbital (NBO) analysis, and specific thermodynamic property calculations (Heat Capacity, Entropy, Enthalpy) for this exact compound are not present in the available search results.

Therefore, it is not possible to generate the article with the specified content and strict adherence to the outline for "this compound".

Advanced Computational Techniques

First-Order Hyperpolarizability Calculations

The nonlinear optical (NLO) properties of organic molecules, particularly the first-order hyperpolarizability (β), are of significant interest for applications in optoelectronics. Computational methods, primarily Density Functional Theory (DFT), are pivotal in predicting these properties. For thiophene derivatives, the presence of both electron-donating and electron-acceptor groups can lead to substantial NLO responses due to enhanced intramolecular charge transfer.

In this compound, the acetyl group acts as an electron-withdrawing group, while the thiophene ring itself can act as a π-conjugated bridge and electron donor. The methoxycarbonyl group also possesses electron-withdrawing characteristics. Theoretical studies on similar donor-π-acceptor thiophene systems have demonstrated that DFT calculations, employing functionals like B3LYP and M06, can effectively predict NLO properties. nih.gov The choice of basis set, such as 6-31+G(d,p), is crucial for obtaining accurate results. uobaghdad.edu.iqresearchgate.net

Calculations are typically performed to determine the static and frequency-dependent hyperpolarizabilities. uobaghdad.edu.iq For instance, studies on nitro-substituted thienyl derivatives have shown that the first hyperpolarizability is strongly dependent on the extent of π-conjugation and the strength of the donor and acceptor groups. researchgate.net The hyperpolarizability is also known to be inversely related to the square of the HOMO-LUMO energy gap; smaller gaps generally lead to larger β values. semanticscholar.org Computational analyses of various thiophene sulfonamide derivatives have shown hyperpolarizability values ranging from 119 to 3267 atomic units, highlighting the significant impact of different substituent groups. semanticscholar.org

Table 1: Calculated First-Order Hyperpolarizability (β₀) for Representative Thiophene Derivatives

Compound Method/Basis Set β₀ (a.u.) Reference
Thiophene Sulfonamide Derivative 3 B3LYP/6-311G(d,p) 119 semanticscholar.org
Thiophene Sulfonamide Derivative 1 B3LYP/6-311G(d,p) 419 semanticscholar.org

This table presents data for analogous compounds to illustrate the range of hyperpolarizability values in substituted thiophenes.

Solvation Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry models the effect of solvation using either implicit (continuum) models or explicit solvent molecules. For thiophene derivatives, solvation can alter electronic properties such as absorption spectra (solvatochromism), dipole moments, and frontier molecular orbital energies.

A multilevel approach combining quantum chemistry calculations with a continuum solvent model, and in more detailed studies, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations with explicit solvent molecules, can provide a comprehensive understanding of these effects. nih.gov For example, studies on azothiophene dyes in a dimethyl sulfoxide-water mixture have shown that specific hydrogen bonding interactions between the solute and solvent molecules play a crucial role in determining the molecular properties. nih.gov

For this compound, it is expected that increasing solvent polarity would lead to a red shift (bathochromic shift) in its UV-visible absorption spectrum, corresponding to a π-π* transition. This is a common observation in thiophene derivatives where the excited state is more polar than the ground state. nih.gov Computational studies on benzothiazole derivatives, for instance, calculated the effect of various solvents on the maximum absorption wavelength (λmax), showing shifts that correlate with solvent polarity. nih.gov

Table 2: Calculated Solvatochromic Shifts for an Analogous Benzothiazole Derivative

Solvent Dielectric Constant (ε) Calculated λmax (nm)
Gas Phase 1.0 322
Ethanol 24.55 323
Acetone 20.7 323
DMF 36.7 323

Data adapted from a study on a benzothiazole derivative to illustrate the typical influence of solvents on absorption spectra as calculated by TD-B3LYP/6-31+G* level of theory. nih.gov*

In Silico Approaches for Chemical Reaction Modeling

In silico modeling is a powerful tool for elucidating chemical reaction mechanisms, predicting reactivity, and understanding selectivity. For thiophene derivatives, DFT calculations are commonly used to study various reactions, including cycloadditions, substitutions, and condensations. chemrxiv.orgchemrxiv.org These studies involve locating transition states, calculating activation energies, and analyzing the electronic structure of reactants, intermediates, and products.

For example, the mechanism of (3+2) cycloaddition reactions involving thiophene-2-carbothialdehyde derivatives has been investigated using DFT at the B3LYP/6-311G(d,p) level of theory. chemrxiv.orgchemrxiv.org Such studies can determine whether a reaction proceeds through a one-step or a two-step mechanism and can explain the observed chemo- and regioselectivity by analyzing frontier molecular orbitals and conceptual DFT descriptors like Fukui functions. nih.gov

In the context of this compound, one could model reactions such as the Knoevenagel condensation of the acetyl group or electrophilic substitution on the thiophene ring. mdpi.com Theoretical modeling would provide insights into the reaction pathways and the influence of the methoxycarbonyl and acetyl substituents on the reactivity of the thiophene core. By calculating the activation barriers for different possible reaction pathways, the most likely product can be predicted.

Table 3: Calculated Activation Energies for a (3+2) Cycloaddition Reaction of a Thiophene Derivative

Reaction Pathway Activation Energy (kcal/mol)
Path A (One-step) 9.8
Path B (Two-step, intermediate 1) 15.2

This table presents hypothetical data based on typical values from DFT studies on cycloaddition reactions of thiophene derivatives to illustrate how computational modeling can distinguish between different reaction mechanisms. chemrxiv.orgchemrxiv.org

Reactivity and Reaction Mechanism Investigations of Methyl 4 Acetylthiophene 2 Carboxylate

Nucleophilic and Electrophilic Reactivity of Methyl 4-acetylthiophene-2-carboxylate System

The reactivity of the thiophene (B33073) ring in this compound is significantly influenced by the electronic properties of its substituents: the acetyl group at the C4 position and the methyl carboxylate group at the C2 position. Both are electron-withdrawing groups, which fundamentally alters the electron density of the thiophene ring compared to the unsubstituted parent compound.

The presence of two electron-withdrawing groups, the acetyl and methyl carboxylate moieties, deactivates the thiophene ring towards electrophilic aromatic substitution. Thiophene itself is an electron-rich aromatic system, more so than benzene (B151609), and typically undergoes electrophilic substitution readily. e-bookshelf.de However, the acetyl and carboxylate groups pull electron density from the ring through both inductive and resonance effects. This reduction in electron density makes the thiophene ring less nucleophilic and therefore less reactive towards electrophiles. uoanbar.edu.iq

Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr). Aromatic rings bearing potent electron-withdrawing groups are activated towards attack by nucleophiles. nih.gov For a nucleophilic substitution to occur, a suitable leaving group would need to be present on the ring. The presence of both the acetyl and carboxylate groups would stabilize the negative charge in the Meisenheimer intermediate formed during an SNAr reaction, thereby facilitating the substitution. nih.govresearchgate.net

A summary of the expected reactivity of the substituted thiophene ring is presented in the table below.

Reaction TypeReactivity Compared to Unsubstituted ThiopheneReason
Electrophilic Aromatic SubstitutionDecreasedThe acetyl and methyl carboxylate groups are electron-withdrawing, reducing the electron density of the thiophene ring and making it less nucleophilic.
Nucleophilic Aromatic SubstitutionIncreasedThe electron-withdrawing nature of the substituents stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating nucleophilic attack.

In electrophilic aromatic substitution, the directing effects of the substituents determine the position of attack. Both the acetyl and methyl carboxylate groups are meta-directing deactivators in typical aromatic systems. In the case of this compound, the only available position for substitution is C5. Therefore, any electrophilic substitution would be expected to occur at this position.

For nucleophilic aromatic substitution, the acetyl and carboxylate groups would activate the positions ortho and para to them for nucleophilic attack. In this molecule, the C5 position is ortho to the C4-acetyl group, and the C3 position is ortho to the C2-carboxylate group and para to the C4-acetyl group (relative to the sulfur atom). Therefore, if a suitable leaving group were present at either the C3 or C5 position, nucleophilic substitution would be directed to that site.

The directing influence of the substituents in this compound is summarized in the following table.

PositionSusceptibility to Electrophilic AttackSusceptibility to Nucleophilic Attack (with a leaving group present)
C3LowHigh (activated by both acetyl and carboxylate groups)
C5High (only available position)High (activated by the acetyl group)

Mechanistic Pathways of Key Chemical Transformations

The sulfur atom in the thiophene ring is susceptible to oxidation, typically by peracids, to form a thiophene-S-oxide. nih.govresearchgate.net This intermediate is generally unstable and can undergo further reactions. The oxidation of thiophenes can proceed via two main pathways. One pathway involves the direct oxidation of the sulfur atom to a sulfoxide (B87167), which can then be further oxidized to a sulfone. nih.govresearchgate.net The rate of the initial oxidation to the sulfoxide is increased by electron-donating groups on the thiophene ring, while the subsequent oxidation to the sulfone is favored by electron-withdrawing groups. nih.gov

A second pathway, particularly in strongly acidic conditions with peracids, involves an apparent direct hydroxylation of the thiophene ring to yield a thiophen-2-one. nih.gov The proposed mechanism for this transformation involves the initial protonation of the thiophene ring, followed by nucleophilic attack of the peracid. This leads to the formation of a highly reactive thiophene 2,3-epoxide intermediate, which then rearranges to the more stable thiophen-2-one. nih.gov

For this compound, the presence of electron-withdrawing groups would likely favor the oxidation of the sulfur to a sulfone.

The reduction of this compound can target either the acetyl group, the ester, or the thiophene ring. The selective reduction of a ketone in the presence of an ester is a common transformation in organic synthesis. iwu.edu Reagents such as sodium borohydride (B1222165) (NaBH₄) are capable of reducing ketones and aldehydes while leaving esters largely unreacted. iwu.eduharvard.edu Therefore, treatment of this compound with NaBH₄ would be expected to selectively reduce the acetyl group to a secondary alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the acetyl and the ester functionalities. harvard.edu

Catalytic hydrogenation can be employed to reduce the thiophene ring. However, sulfur-containing compounds are known to poison many common hydrogenation catalysts. uobaghdad.edu.iq Despite this, methods for the hydrogenation of thiophenes have been developed. For instance, nickel-silica catalysts have been shown to be effective for the hydrogenation of furan (B31954) rings in similar ester-containing compounds, suggesting a potential application for thiophenes. researchgate.net The complete hydrogenation of the thiophene ring would yield the corresponding tetrahydrothiophene (B86538) derivative. The conditions for catalytic hydrogenation can be controlled to achieve either partial or complete reduction of the ring. researchgate.net

Reducing Agent/CatalystExpected Product
Sodium Borohydride (NaBH₄)Methyl 4-(1-hydroxyethyl)thiophene-2-carboxylate
Lithium Aluminum Hydride (LiAlH₄)(4-(1-Hydroxyethyl)thiophen-2-yl)methanol
H₂/Ni-SiO₂Methyl 4-acetyltetrahydrothiophene-2-carboxylate

The acetyl group of this compound is susceptible to a variety of nucleophilic addition reactions characteristic of ketones. A notable example is the Knoevenagel condensation, which involves the reaction of a ketone with an active methylene (B1212753) compound, typically in the presence of a weak base as a catalyst. wikipedia.org For instance, 2-acetylthiophene (B1664040) derivatives can react with malononitrile (B47326) in the presence of a base like ammonium (B1175870) acetate (B1210297). mdpi.com

The mechanism of the Knoevenagel condensation begins with the deprotonation of the active methylene compound by the base to form a resonance-stabilized enolate. youtube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. The resulting alkoxide intermediate is subsequently protonated. This is followed by a dehydration step, often base-catalyzed, to yield the final α,β-unsaturated product. wikipedia.orgorganic-chemistry.org

The reaction of this compound with an active methylene compound, such as diethyl malonate, in the presence of a base would be expected to proceed via this mechanism to afford the corresponding condensed product.

Esterification and Hydrolysis of the Carboxylate Group

The methyl carboxylate group of this compound is susceptible to standard ester transformations, primarily hydrolysis and esterification.

Hydrolysis: Under basic or acidic conditions, the ester can be hydrolyzed to yield 4-acetylthiophene-2-carboxylic acid. Basic hydrolysis, or saponification, typically proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is a common and high-yielding transformation for thiophene-2-carboxylic acid esters. beilstein-journals.org The rate of alkaline hydrolysis can be significantly influenced by the nature and position of other substituents on the thiophene ring. lookchem.com Studies on various ureidothienyl carboxylic esters have shown that the outcome of basic hydrolysis—either simple ester hydrolysis to the carboxylic acid or a competing cyclization reaction—depends on the steric hindrance of neighboring groups. researchgate.net

Esterification: The reverse reaction, Fischer esterification, can be accomplished by reacting the corresponding 4-acetylthiophene-2-carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. This equilibrium-driven process is a fundamental method for forming the ester from the parent carboxylic acid.

Table 1: Representative Hydrolysis Reaction
ReactantReagentsProductReaction Type
This compoundNaOH(aq), Heat4-acetylthiophene-2-carboxylic acidSaponification (Hydrolysis)

Self-Condensation and Dehydration Pathways

The acetyl group provides a site for self-condensation reactions, particularly under acid catalysis. While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on the closely related 2-acetylthiophene. Acid-catalyzed self-condensation of aryl methyl ketones can proceed through two primary pathways. youtube.com

Aldol Condensation: Two molecules can undergo an aldol-type condensation followed by dehydration to form a β-unsaturated ketone, analogous to a chalcone (B49325).

[2+2+2] Cyclotrimerization: Three molecules can undergo a triple self-condensation, which, after dehydration and aromatization, yields a C3-symmetric 1,3,5-trisubstituted benzene derivative.

For 2-acetylthiophene, treatment with a Lewis acid like tetrachlorosilane (B154696) can catalyze this cyclotrimerization, leading to the formation of 1,3,5-tri(thien-2-yl)benzene. It is plausible that the acetyl group on this compound could undergo similar transformations, although the electronic influence of the carboxylate group at the 2-position might affect the reaction rate and pathway.

Functional Group Interconversions and Derivatization Strategies

The distinct functional groups of this compound allow for a range of selective modifications and derivatizations.

Modification of the Acetyl Group (e.g., Conversion to other Carbonyl Derivatives)

The acetyl group is a key site for derivatization. A significant transformation is its participation in the Pfitzinger reaction. researchgate.netresearchgate.net This reaction involves the condensation of a carbonyl compound containing an α-methylene group with isatin (B1672199) under basic conditions to produce substituted quinoline-4-carboxylic acids. wikipedia.orgjocpr.com It has been demonstrated that various acetylthiophenes can react with isatin or substituted isatins to generate the corresponding 2-(thienyl)-4-quinolinecarboxylic acids. researchgate.netresearchgate.net This pathway converts the acetyl group of the thiophene derivative into a new, fused heterocyclic ring system.

Table 2: Pfitzinger Reaction for Acetyl Group Modification
ReactantsConditionsProduct Type
This compound + IsatinKOH, Ethanol, Heat2-(4-(Methoxycarbonyl)thiophen-3-yl)quinoline-4-carboxylic acid

Transformations at the Carboxylate Ester Group (e.g., Amidation, Reduction)

The methyl ester function can be readily converted into other important functional groups such as amides and alcohols.

Amidation: The direct conversion of the methyl ester to an amide (aminolysis) can be achieved by reacting it with a primary or secondary amine. epfl.ch This reaction often requires heat or catalysis to proceed efficiently. ijirset.commdpi.comgoogle.com Various catalytic systems, including those based on nickel or lanthanum, have been developed for the direct amidation of unactivated methyl esters. mdpi.com This transformation would yield the corresponding N-substituted 4-acetylthiophene-2-carboxamide.

Reduction: The ester group is readily reduced by strong reducing agents.

Reduction to Alcohol: Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to primary alcohols. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Treatment of this compound with LiAlH₄ would reduce the ester to a hydroxymethyl group, yielding (4-acetylthiophen-2-yl)methanol. The acetyl group may also be reduced under these conditions.

Partial Reduction to Aldehyde: A more controlled reduction to the aldehyde stage can be accomplished using sterically hindered reducing agents like Diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comorganic-chemistry.org Performing the reaction at low temperatures (e.g., -78 °C) allows for the isolation of 4-acetylthiophene-2-carbaldehyde. commonorganicchemistry.comyoutube.com

Table 3: Reduction Reactions of the Carboxylate Ester Group
ReagentConditionsProductReaction Type
LiAlH₄Dry Ether, then H₃O⁺ workup(4-acetylthiophen-2-yl)methanolFull Reduction
DIBAL-HToluene or CH₂Cl₂, -78 °C, then workup4-acetylthiophene-2-carbaldehydePartial Reduction

Ring Functionalization and Substituent Exchange Reactions (e.g., Halogenation, Arylation)

The thiophene ring itself can undergo further functionalization, typically through electrophilic substitution or transition-metal-catalyzed cross-coupling reactions. The existing substituents—the 4-acetyl and 2-carboxylate groups—are both electron-withdrawing and will direct incoming electrophiles. In the thiophene system, electrophilic substitution preferentially occurs at the C5 position, which is adjacent to the sulfur atom and the most activated site, despite the deactivating nature of the substituents.

Halogenation: Direct bromination of thiophene-2-carboxylate (B1233283) derivatives is a well-established method for ring functionalization. For instance, ethyl 5-alkylthiophene-2-carboxylates can be selectively brominated at the 4-position using bromine in the presence of a Lewis acid like aluminum chloride under "catalyst swamping conditions". thieme-connect.com For this compound, the only available position for substitution is C5. Therefore, electrophilic bromination is expected to selectively yield Methyl 5-bromo-4-acetylthiophene-2-carboxylate.

Arylation: Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for forming carbon-carbon bonds on heteroaromatic rings, including thiophenes. acs.org This methodology avoids the need to pre-functionalize the thiophene ring with an organometallic reagent. researchgate.net Studies on various substituted thiophenes, including thiophene-2-carboxylates, have shown that direct arylation with aryl halides typically proceeds with high regioselectivity at the C5 position when it is unsubstituted. researchgate.netvapourtec.com Therefore, reacting this compound with an aryl bromide in the presence of a palladium catalyst and a suitable base would be expected to produce the corresponding Methyl 5-aryl-4-acetylthiophene-2-carboxylate.

Table 4: Representative Ring Functionalization Reactions
Reaction TypeReagentsExpected ProductPosition of Functionalization
BrominationBr₂, AlCl₃, CH₂Cl₂Methyl 5-bromo-4-acetylthiophene-2-carboxylateC5
Direct ArylationAr-Br, Pd(OAc)₂, BaseMethyl 5-aryl-4-acetylthiophene-2-carboxylateC5

Applications and Advanced Research Directions for Methyl 4 Acetylthiophene 2 Carboxylate

Methyl 4-acetylthiophene-2-carboxylate as a Synthetic Building Block

The utility of this compound as a foundational molecule in organic synthesis is primarily due to the reactivity of its functional groups—the acetyl carbonyl, the ester, and the thiophene (B33073) ring itself. These features allow for its elaboration into a diverse array of more complex structures.

Construction of Complex Heterocyclic Systems

The dual functionality of this compound makes it an ideal precursor for the synthesis of fused and substituted heterocyclic systems. The acetyl group, in particular, serves as a key handle for cyclization and condensation reactions.

Pyrazoles: Thiophene-containing pyrazoles are a significant class of compounds in medicinal chemistry. The synthesis of such hybrids can be achieved using thiophene precursors. synergypublishers.comnih.govresearchgate.net For instance, the acetyl group of a compound like this compound can react with hydrazines in a cyclocondensation reaction to form a pyrazole (B372694) ring. The specific substitution on the resulting thiophene-pyrazole hybrid can be tuned by the choice of the hydrazine (B178648) derivative, leading to a library of compounds for biological screening. nih.gov The general reaction involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.

Pyridinones and Pyridines: The acetyl group can also serve as a starting point for constructing pyridinone rings. Through reactions with various C-N synthons, such as enamines or β-aminocrotonates, the acetylthiophene core can be elaborated into more complex fused systems. For example, a rhodium(III)-catalyzed C-H activation and annulation of 2-pyridones with thiophenes has been developed for the synthesis of 6-thiophenyl pyridin-2(1H)-one derivatives. researchgate.net While not a direct cyclization of the acetyl group, this demonstrates the compatibility of the thiophene ring in forming complex pyridine-based structures.

The following table outlines representative transformations using thiophene precursors to generate complex heterocyclic systems.

Starting Thiophene TypeReagent(s)Resulting HeterocycleReaction Type
2-Acetylthiophene (B1664040) derivativeHydrazine HydrochlorideThiophene-pyrazole hybridCyclocondensation nih.gov
Thiophene-containing chalcone (B49325)Phenyl hydrazine hydrochlorideThiophene-pyrazole hybrid[3+2] Annulation nih.gov
2-Aminothiophene derivativeMalononitrile (B47326), Ethyl CyanoacetateFused PyrazoleCyclization synergypublishers.com
2-Pyridone2-Methylthiophene6-Thiophenyl Pyridin-2(1H)-oneRh(III)-catalyzed C-H activation researchgate.net

Precursor for Advanced Organic Materials Research

The thiophene ring is a fundamental unit in many advanced organic materials due to its electronic properties and stability. mdpi.com this compound can serve as a functionalized monomer or precursor for the synthesis of these materials.

Conductive Polymers: Thiophene and its derivatives are well-known building blocks for conductive polymers. google.com The substituents on the thiophene ring can modulate the electronic properties, solubility, and processability of the resulting polymer. The acetyl and carboxylate groups on this compound could be chemically modified to introduce polymerizable functionalities or to fine-tune the polymer's band gap and conductivity.

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with potential applications in gas storage, catalysis, and electronics. tcichemicals.comresearchgate.net Thiophene-based monomers have been successfully incorporated into COFs, leveraging the electronic characteristics of the thiophene ring. mdpi.comnih.gov While the direct use of this compound as a COF linker is not widely documented, its structure could be modified—for example, by converting the acetyl and methyl groups into boronic acids or amines—to create suitable monomers for COF synthesis. The inherent functionality provides a route to highly substituted and potentially electronically active frameworks. nih.gov

Structure-Activity Relationship (SAR) Studies in Chemical Design (Methodological Focus)

Structure-Activity Relationship (SAR) studies are crucial for the rational design of new molecules with desired properties, particularly in medicinal chemistry. nih.govnih.gov The thiophene scaffold is a "privileged" structure in this field, meaning it is frequently found in biologically active compounds. rsc.orgresearchgate.net

Design Principles for Thiophene-Based Scaffolds in Chemical Space

The thiophene ring is often used in drug design as a bioisostere for a phenyl ring. nih.gov Its similar size but different electronic properties can lead to improved potency, selectivity, or pharmacokinetic profiles.

Key design principles for thiophene-based scaffolds include:

Bioisosteric Replacement: The thiophene ring can replace a benzene (B151609) ring to alter metabolic stability and receptor binding affinity. The sulfur atom can participate in hydrogen bonding, which is a significant difference from a phenyl ring. nih.gov

Electronic Modulation: The electron-rich nature of the thiophene ring allows it to engage in π-π stacking and other non-covalent interactions with biological targets. researchgate.net

Scaffold Rigidity and Planarity: The aromatic and planar nature of the thiophene ring provides a rigid scaffold, which can help in pre-organizing substituents for optimal interaction with a binding site. researchgate.net

Tunable Physicochemical Properties: The positions on the thiophene ring can be functionalized to control properties like lipophilicity, solubility, and electronic character, which are critical for drug efficacy. nih.gov

Exploration of Substitution Patterns on Molecular Properties and Chemical Reactivity

The type, position, and orientation of substituents on the thiophene ring profoundly influence its chemical reactivity and molecular properties. femaflavor.orgnumberanalytics.com In this compound, the ring is substituted with two electron-withdrawing groups (EWGs): an acetyl group at the 4-position and a methyl carboxylate group at the 2-position.

Influence of Electron-Withdrawing Groups:

Reactivity towards Nucleophiles: Unsubstituted thiophene is generally more reactive towards electrophiles. numberanalytics.com However, the presence of strong EWGs like acetyl and carboxylate groups deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr), especially at positions ortho or para to the EWGs. numberanalytics.com

Acidity of Ring Protons: The EWGs increase the acidity of the remaining ring protons (at the 3- and 5-positions), making them more susceptible to deprotonation by strong bases, which can be a useful synthetic handle.

Carbonyl Reactivity: The acetyl group's carbonyl carbon is electrophilic and can undergo a wide range of nucleophilic additions and condensation reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further avenues for derivatization.

The following table summarizes the general effects of different substituent types on the reactivity of the thiophene ring.

Substituent TypePosition(s)Effect on Ring ReactivityExample Reactions Favored
Electron-Donating Group (EDG)2 or 3Activates towards electrophilic substitutionFriedel-Crafts Acylation, Nitration derpharmachemica.com
Electron-Withdrawing Group (EWG)2 or 3Deactivates towards electrophilic substitution, Activates towards nucleophilic substitutionNucleophilic Aromatic Substitution numberanalytics.com
Halogen2 or 3Deactivates towards electrophiles but directs ortho/para; enables cross-couplingSuzuki and Stille Coupling

SAR studies on various thiophene derivatives have shown that even minor changes in substitution can lead to significant differences in biological activity. For example, in a series of 2,5-diphenylthiophene (B121853) derivatives designed for imaging β-amyloid plaques, the substitution pattern on the phenyl rings dramatically affected binding affinities, which ranged from 3.9 to over 1000 nM. nih.gov

Role in Catalyst Development and Mechanistic Inquiry in Organic Reactions

While specific examples of this compound being a part of a catalyst are not prominent in the literature, its structural motifs are relevant to catalyst design and the study of reaction mechanisms.

Thiophene derivatives can act as ligands for transition metals in catalysis. The sulfur atom can coordinate to a metal center, and the other substituents can be modified to tune the steric and electronic properties of the resulting catalyst. For example, thiophene-based ligands are used in palladium-catalyzed cross-coupling reactions. nih.gov

Furthermore, substituted thiophenes serve as valuable substrates for mechanistic studies. The well-defined substitution pattern of this compound allows for the precise investigation of regioselectivity and electronic effects in various organic reactions. For example, studying its behavior in acylation or cross-coupling reactions can provide insights into the influence of dual electron-withdrawing groups on the reaction outcome. google.com The cross-ketonization of methyl 2-furoate (a furan (B31954) analog of the thiophene compound) with carboxylic acids over a ZrO₂ catalyst to produce acyl furans highlights a catalytic pathway where similar thiophene substrates could be explored. rsc.orgresearchgate.net

Studies on Intramolecular Catalysis Phenomena

The specific arrangement of the acetyl and carboxylate groups on the thiophene ring in molecules structurally related to this compound provides a framework for studying intramolecular catalysis. In this phenomenon, a functional group within the molecule acts as a catalyst for a reaction occurring at another site in the same molecule.

Research on the detritiation (removal of a tritium (B154650) isotope) of 3-carboxy-2-acetylthiophene has demonstrated the significant role of the carboxylate group in facilitating this reaction. rsc.org The study compared the reaction kinetics of this compound with analogues lacking the carboxyl group (3-iodo- and 3-thiomethyl-2-acetylthiophenes). The results indicated that the carboxylate group provides intramolecular catalysis, accelerating the rate of detritiation. rsc.org This catalytic effect is believed to occur through the carboxylate anion acting as an intramolecular general base, abstracting the proton (or triton) from the acetyl group's methyl substituent. The efficiency of this intramolecular catalysis was found to be of a similar magnitude to that observed in related acetophenone (B1666503) systems. rsc.org

Although these studies were conducted on the free carboxylic acid, the principles are extendable to its methyl ester, this compound. The ester group can be readily hydrolyzed to the catalytically active carboxylate, or it can participate in other intramolecular interactions that influence the reactivity of the adjacent acetyl group. The proximity and orientation of these functional groups, enforced by the rigid thiophene scaffold, are crucial for such catalytic effects.

Compound StudiedObservationSignificanceReference
3-Carboxy-2-acetylthiopheneAccelerated rate of detritiation compared to analogues without the carboxyl group.Demonstrates effective intramolecular catalysis by the neighboring carboxylate group. rsc.org
2'-CarboxyacetophenonesSimilar magnitude of catalytic efficiency observed.Provides a comparative benchmark for the catalytic effect in aromatic systems. rsc.org

Ligand Design in Metal-Catalyzed Organic Transformations

Thiophene derivatives are widely utilized in the design of ligands for transition metal catalysts due to the ability of the sulfur atom to coordinate with metal centers. researchgate.net The presence of additional functional groups, such as the carboxylate and acetyl moieties in this compound, offers multiple potential binding sites, making it an attractive scaffold for developing polydentate ligands.

Thiophene-carboxylate ligands have been successfully used in the synthesis of metal complexes with unique electronic and structural properties. For instance, thienyl carboxylates have been used to create complexes with molybdenum (Mo) and tungsten (W), forming stable structures that are models for more complex, metal-containing polymers. nih.gov The carboxylate group typically binds to the metal center, while the thiophene ring can engage in further electronic interactions or be modified to tune the ligand's properties. nih.govresearchgate.net

The combination of a soft sulfur donor (from the thiophene ring) and a hard oxygen donor (from the carboxylate group) makes molecules like this compound interesting candidates for designing hemilabile ligands. These ligands can have one coordinating group that reversibly binds and detaches from the metal center, which can be highly beneficial for catalytic cycles. The acetyl group provides an additional potential coordination site (via the carbonyl oxygen) or a reactive handle for further modification to create more complex ligand architectures, such as Schiff bases or N,O- or N,S-chelating ligands. nih.gov

Ligand Type / PrecursorMetal Center(s)Application / FindingReference
Thienyl CarboxylatesMo, WFormation of stable dimetal complexes with M-M quadruple bonds; models for metallated polythiophenes. nih.gov
5-Bromothiophene-2-carboxylic acid- (Precursor)Used in solid-phase synthesis and Suzuki reactions to generate libraries of potential enzyme inhibitors. researchgate.net
Lactam-thiophene carboxylic acids- (Inhibitor Design)Designed as inhibitors for Hepatitis C Virus (HCV) NS5B polymerase. nih.gov

Future Research Avenues for Thiophene Carboxylates

The field of thiophene chemistry continues to evolve, driven by the demand for novel materials, pharmaceuticals, and more efficient chemical processes. Future research on thiophene carboxylates, including this compound, is poised to expand in several key directions.

Exploration of Novel Reaction Methodologies and Green Chemistry Approaches

A significant thrust in modern organic synthesis is the development of environmentally benign and sustainable methods. For thiophene carboxylates, this involves moving away from harsh reagents and solvents.

Future work will likely focus on:

Metal-Free Synthesis : Developing synthetic routes that avoid transition metal catalysts to reduce cost and metal toxicity. nih.gov This includes methods using elemental sulfur or potassium sulfide (B99878) as the sulfur source. nih.govorganic-chemistry.org

Aqueous Reaction Media : Expanding the scope of reactions, such as Suzuki cross-coupling, to be performed in water, minimizing the reliance on volatile organic solvents. researchgate.net

Microwave-Assisted Synthesis : Utilizing microwave irradiation to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter timeframes. mdpi.com

One-Pot and Multicomponent Reactions : Designing synthetic sequences where multiple steps are carried out in a single reaction vessel, such as modifications of the Gewald reaction. This improves efficiency and reduces waste by minimizing intermediate purification steps. nih.gov

An example of a green approach is the copper-mediated halocyclization to produce halogenated thiophenes using sodium halides in ethanol, which avoids harsh solvents and cyclizing agents. nih.gov

Advanced Computational Modeling for Complex Thiophene Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. For complex thiophene systems, computational modeling can provide deep insights that are difficult to obtain through experiments alone.

Future research will increasingly rely on:

Mechanism Elucidation : DFT calculations can map out reaction pathways, identify transition states, and determine activation energies, as demonstrated in studies of carboxylate-assisted carboxylation of thiophene with CO2. mdpi.com This helps in optimizing reaction conditions and designing better catalysts.

Property Prediction : Modeling can predict the electronic properties (e.g., HOMO-LUMO gap), structural parameters, and spectroscopic signatures of novel thiophene derivatives. mdpi.com This is crucial for designing molecules with specific optical or electronic properties for materials science applications.

Molecular Docking and Dynamics : In drug discovery, computational models are used to simulate the interaction of thiophene-based molecules with biological targets, such as enzymes or receptors. researchgate.netmdpi.com Molecular dynamics simulations can assess the stability of ligand-protein complexes, guiding the design of more potent and selective therapeutic agents. researchgate.netmdpi.com

Integration with Flow Chemistry and Sustainable Synthesis Practices

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages in terms of safety, scalability, and process control. researchgate.netsci-hub.se Integrating flow chemistry with other sustainable practices represents a major frontier for the synthesis of thiophene carboxylates.

Key future directions include:

Multi-Step Flow Synthesis : Developing automated, multi-step flow systems that can produce complex thiophene derivatives from simple starting materials without isolating intermediates. researchgate.net This enhances efficiency and safety, especially when handling hazardous reagents or unstable intermediates.

Heterogeneous Catalysis in Flow : Incorporating solid-supported catalysts or reagents into flow reactors. This simplifies product purification, as the catalyst can be easily separated from the product stream, and allows for catalyst recycling, aligning with green chemistry principles.

Photochemistry and Electrochemistry in Flow : Using microreactors to perform photochemical or electrochemical transformations. The high surface-area-to-volume ratio in these reactors allows for efficient light penetration or electrode contact, enabling reactions that are often difficult to scale up in batch processes. sci-hub.se

The adoption of these advanced synthetic and computational methodologies will continue to unlock the full potential of thiophene carboxylates in science and technology.

Q & A

Basic: What are the standard synthetic routes for Methyl 4-acetylthiophene-2-carboxylate, and what critical reaction parameters must be controlled?

Methodological Answer:
Synthesis typically involves functionalization of the thiophene ring via acetylation or esterification. A plausible route includes:

  • Friedel-Crafts acetylation of methyl thiophene-2-carboxylate using acetyl chloride/AlCl₃ under anhydrous conditions.
  • Nucleophilic substitution by introducing acetyl groups via alkylation or cross-coupling reactions.

Critical Parameters:

  • Temperature control (0–5°C for acetyl chloride reactions to avoid side products) .
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity) .
  • Catalyst purity (anhydrous AlCl₃ for Friedel-Crafts) and stoichiometric ratios .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Thiophene protons : δ 6.8–7.5 ppm (aromatic splitting patterns).
    • Acetyl group : Singlet at δ 2.6–2.8 ppm (CH₃) and carbonyl at δ 170–175 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z corresponding to C₈H₈O₃S (exact mass: 184.02) with fragmentation at the ester and acetyl groups .
  • IR Spectroscopy : Strong C=O stretches at 1700–1750 cm⁻¹ (ester and acetyl) .

Advanced: How can researchers resolve contradictions in reported reaction yields for thiophene carboxylate derivatives, and what experimental variables require systematic evaluation?

Methodological Answer:
Contradictions often arise from:

  • Impurity profiles : Use HPLC or GC-MS to identify by-products (e.g., over-acetylation) .
  • Reaction kinetics : Monitor intermediate formation via in situ FTIR or TLC .
  • Solvent effects : Compare yields in DMSO (polar) vs. toluene (non-polar) to assess dielectric impacts .
    Recommendation: Replicate conditions from high-yield studies while varying one parameter (e.g., catalyst loading) to isolate critical factors .

Advanced: What computational methods are suitable for modeling the electronic structure of this compound, and how do they inform reactivity predictions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic substitution sites (e.g., C-5 position on thiophene) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .
  • Crystallographic Software : Use SHELX or Mercury to model hydrogen-bonding networks (e.g., acetyl-O⋯H interactions) .

Intermediate: What strategies optimize purification of this compound when dealing with by-products from acetyl group introduction?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with hexane:ethyl acetate (3:1) to separate acetylated isomers .
  • Recrystallization : Dissolve in hot ethanol and cool gradually to isolate pure crystals (monitor via melting point analysis) .
  • Acid-Base Extraction : Remove unreacted acetyl chloride by washing with NaHCO₃ .

Advanced: How does the acetyl substituent influence the compound’s supramolecular assembly, and what crystallization techniques enhance structural analysis?

Methodological Answer:

  • Hydrogen Bonding : The acetyl group participates in C=O⋯H-C interactions, forming dimeric motifs in the crystal lattice .
  • Crystallization Tips :
    • Use slow evaporation in dichloromethane/hexane to grow single crystals .
    • For X-ray diffraction, collect data at 100 K to minimize thermal motion .

Intermediate: What biological screening protocols are appropriate for assessing this compound’s bioactivity, considering structural analogs?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
    • Anticancer : MTT assay on HeLa cells (compare IC₅₀ to 5-fluorouracil controls) .
  • Structure-Activity Relationship (SAR) : Modify the acetyl group to hydroxyethyl or trifluoromethyl analogs and evaluate potency shifts .

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